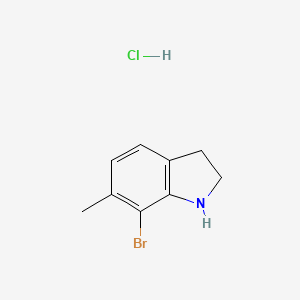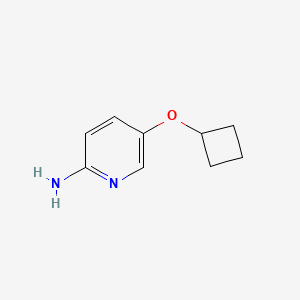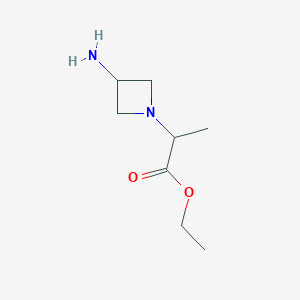![molecular formula C5H5N5 B13520076 Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)
Imidazo[1,2-a][1,3,5]triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a][1,3,5]triazin-2-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodine-mediated Annulation: One common method for synthesizing imidazo[1,2-a][1,3,5]triazin-2-amine involves the iodine-mediated annulation of 2-amino-1,3,5-triazines with ketones.
N-Bromosuccinimide (NBS)-mediated Coupling: Another method involves the NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production due to their straightforward and scalable nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Imidazo[1,2-a][1,3,5]triazin-2-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as iodine or NBS
Substitution: The compound can participate in substitution reactions, particularly when functionalized with various substituents on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, NBS
Solvents: Common solvents include acetonitrile and dichloromethane
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazin-2-amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Imidazo[1,2-a][1,3,5]triazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Synthetic Biology: It is used in the development of artificially expanded genetic information systems (AEGIS), where it serves as a component of an expanded DNA alphabet.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a][1,3,5]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In the context of synthetic biology, it pairs with complementary nucleobases to form stable DNA structures .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the nature of the heteroatoms present in the rings.
Imidazo[1,2-a]pyrazines: These compounds also feature a fused ring system and are known for their versatility in organic synthesis and drug development.
Uniqueness
Imidazo[1,2-a][1,3,5]triazin-2-amine is unique due to its specific ring fusion and the presence of both nitrogen and carbon atoms in the triazine ring. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold in various fields of research .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[1,2-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C5H5N5/c6-4-8-3-10-2-1-7-5(10)9-4/h1-3H,(H2,6,7,9) |
InChI Key |
DUAINEGHLXBBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)



![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)



![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
